molecular formula C13H21N3O B3372952 2-[2-(4-Methylpiperazin-1-yl)ethoxy]aniline CAS No. 937689-61-7

2-[2-(4-Methylpiperazin-1-yl)ethoxy]aniline

Cat. No. B3372952
CAS RN: 937689-61-7
M. Wt: 235.33 g/mol
InChI Key: YSKLCWCAHUOZGG-UHFFFAOYSA-N
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Description

“2-[2-(4-Methylpiperazin-1-yl)ethoxy]aniline” is a chemical compound that has been used as an intermediate in the synthesis of certain pharmaceuticals . It is also known by its IUPAC name, "2-ethoxy-4-(4-methyl-1-piperazinyl)aniline" .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C13H21N3O/c1-3-17-13-10-11(4-5-12(13)14)16-8-6-15(2)7-9-16/h4-5,10H,3,6-9,14H2,1-2H3 . This indicates that the compound has a molecular weight of 235.33 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a melting point of 44-48°C . It is a powder at room temperature .

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[2-(4-Methylpiperazin-1-yl)ethoxy]aniline in lab experiments is its broad spectrum of activity against cancer, fungal, and viral infections. It is also relatively easy to synthesize and purify, making it a cost-effective compound to work with. However, one of the limitations of this compound is its potential toxicity to normal cells. Further studies are needed to determine the optimal dosage and toxicity profile of this compound.

Future Directions

Several future directions for 2-[2-(4-Methylpiperazin-1-yl)ethoxy]aniline research can be identified. One potential direction is to study the structure-activity relationship of this compound and its analogs to identify more potent and selective compounds. Another direction is to investigate the pharmacokinetics and pharmacodynamics of this compound in animal models to determine its efficacy and safety in vivo. Additionally, this compound could be studied in combination with other anticancer, antifungal, or antiviral agents to determine if it has synergistic effects. Finally, this compound could be further investigated for its potential applications in other fields, such as agriculture or environmental science.
Conclusion
In conclusion, this compound is a promising compound that has been extensively studied for its potential applications in the field of medicinal chemistry. Its synthesis method is efficient and reproducible, and it exhibits broad-spectrum activity against cancer, fungal, and viral infections. However, further studies are needed to elucidate its mechanism of action, toxicity profile, and optimal dosage. Several future directions for this compound research have been identified, which could lead to the development of more potent and selective compounds with diverse applications.

Scientific Research Applications

2-[2-(4-Methylpiperazin-1-yl)ethoxy]aniline has been studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit anticancer, antifungal, and antiviral activities. In particular, this compound has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and prostate cancer cells. It has also been found to be effective against several fungal and viral infections, including Candida albicans and herpes simplex virus.

Safety and Hazards

The safety information for “2-[2-(4-Methylpiperazin-1-yl)ethoxy]aniline” includes several hazard statements: H302, H312, H315, H318, H332, H335 . These indicate that the compound may be harmful if swallowed or in contact with skin, may cause skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-[2-(4-methylpiperazin-1-yl)ethoxy]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O/c1-15-6-8-16(9-7-15)10-11-17-13-5-3-2-4-12(13)14/h2-5H,6-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSKLCWCAHUOZGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCOC2=CC=CC=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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